molecular formula C26H26ClN3O B15000440 3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B15000440
M. Wt: 432.0 g/mol
InChI Key: NIUIAXAKQYTBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Quinazoline ring formation: This step might involve cyclization reactions using suitable reagents and catalysts.

    Introduction of substituents: The chlorophenyl, ethylphenyl, and methoxymethyl groups can be introduced through various substitution reactions, often using halogenated precursors and organometallic reagents.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: Halogen atoms or other groups can be replaced with different substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Influencing cellular pathways: Altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoloquinazolines: Other compounds in this family with different substituents.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Ethylphenyl derivatives: Compounds with similar ethylphenyl groups.

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H26ClN3O

Molecular Weight

432.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C26H26ClN3O/c1-3-17-8-10-19(11-9-17)25-21-6-4-5-7-23(21)30-26(28-25)24(22(29-30)16-31-2)18-12-14-20(27)15-13-18/h8-15H,3-7,16H2,1-2H3

InChI Key

NIUIAXAKQYTBHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=C2CCCC4)COC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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